Technical Documentation Center

2-Hydroxy-2-(2-iodophenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxy-2-(2-iodophenyl)acetic acid
  • CAS: 89942-35-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Benzofuran Derivatives Using 2-Iodomandelic Acid

This guide details the synthetic utility of 2-iodomandelic acid (also known as ortho-iodomandelic acid or (2-iodophenyl)(hydroxy)acetic acid) as a precursor for benzofuran and isobenzofuran derivatives. While 2-iodomande...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic utility of 2-iodomandelic acid (also known as ortho-iodomandelic acid or (2-iodophenyl)(hydroxy)acetic acid) as a precursor for benzofuran and isobenzofuran derivatives.

While 2-iodomandelic acid is structurally primed for isobenzofuran (phthalide) formation via direct cyclization, it serves as a critical strategic precursor for benzofuran derivatives through two primary pathways: (1) Acid-mediated condensation with phenols to yield 3-(2-iodophenyl)benzofuran-2-ones , and (2) Oxidative decarboxylation to 2-iodobenzaldehyde , a universal synthone for 2-substituted benzofurans.

Part 1: Strategic Overview & Precursor Chemistry

2-Iodomandelic acid is a bifunctional building block combining an aryl iodide (electrophile/cross-coupling handle) with an


-hydroxy acid moiety (nucleophile/chiral center). Its utility in heterocyclic synthesis stems from its ability to undergo orthogonal transformations:
  • Friedel-Crafts Alkylation/Lactonization: Reaction with phenols to form the benzofuran-2-one core.

  • Oxidative Decarboxylation: Generation of 2-iodobenzaldehyde for Rap-Stoermer or condensation chemistries.

  • Palladium-Catalyzed Carbonylation: Intramolecular cyclization to isobenzofuran-1-ones (phthalides).

Precursor Properties
PropertySpecification
IUPAC Name (2-Iodophenyl)(hydroxy)acetic acid
Molecular Formula C

H

IO

Key Functionality ortho-Iodo (Pd-coupling),

-Hydroxyl (Nucleophilic/Labile), Carboxyl (Electrophilic)
Chirality Available as (

)- or (

)-enantiomers (resolvable via chiral amines or enzymatic synthesis)

Part 2: Synthesis Pathways

Pathway A: Synthesis of 3-(2-Iodophenyl)benzofuran-2-ones

This is the most direct route to the benzofuran core using 2-iodomandelic acid. It involves the condensation of 2-iodomandelic acid with electron-rich phenols. The resulting 3-arylbenzofuran-2-ones are potent bioactive scaffolds and precursors to 3-arylbenzofurans via reduction/dehydration.

Mechanism:

  • Activation: Acid-catalyzed protonation of the benzylic hydroxyl group of 2-iodomandelic acid.

  • Alkylation: Loss of water generates a resonance-stabilized benzylic carbocation, which performs an electrophilic aromatic substitution (Friedel-Crafts) on the added phenol (typically at the ortho position).

  • Lactonization: Intramolecular esterification between the phenol's hydroxyl and the carboxylic acid closes the furanone ring.

Key Advantage: The iodine atom is retained, allowing for subsequent Suzuki or Sonogashira coupling at the 3-aryl position.

Pathway B: Synthesis of 2-Substituted Benzofurans via 2-Iodobenzaldehyde

For generating standard benzofuran or 2-substituted benzofuran architectures, 2-iodomandelic acid serves as a stable, solid precursor to 2-iodobenzaldehyde via oxidative decarboxylation.

Workflow:

  • Oxidative Decarboxylation: Treatment of 2-iodomandelic acid with NaIO

    
     or Pb(OAc)
    
    
    
    yields 2-iodobenzaldehyde.
  • Benzofuran Formation:

    • Rap-Stoermer Reaction: Condensation with

      
      -haloketones.
      
    • Sonogashira/Cyclization: Coupling with terminal alkynes followed by Cu-catalyzed cyclization.

Pathway C: Synthesis of Isobenzofuran-1-ones (Phthalides)

While not a "benzofuran" in the strict IUPAC sense (O is not in the aromatic ring), the isobenzofuran scaffold is the direct product of intramolecular cyclization of 2-iodomandelic acid.

  • Reaction: Pd-catalyzed carbonylation (CO insertion).

  • Product: 3-Carboxyphthalide (or 3-substituted phthalide).

Part 3: Visualization of Reaction Pathways

BenzofuranSynthesis Start 2-Iodomandelic Acid (Precursor) Phenol Phenol / Acid Cat. Start->Phenol Pathway A Oxidant NaIO4 / Pb(OAc)4 Start->Oxidant Pathway B PdCO Pd(OAc)2 / CO (Carbonylation) Start->PdCO Pathway C Carbocation Benzylic Carbocation Intermediate Phenol->Carbocation - H2O Benzofuranone 3-(2-Iodophenyl) benzofuran-2-one Carbocation->Benzofuranone F-C Alkylation + Lactonization Aldehyde 2-Iodobenzaldehyde Oxidant->Aldehyde Oxidative Decarboxylation Benzofuran 2-Substituted Benzofuran Aldehyde->Benzofuran + Alkyne/Ketone (Cu/Pd Cat.) Phthalide Isobenzofuran-1-one (Phthalide) PdCO->Phthalide Intramolecular Cyclization

Caption: Divergent synthetic pathways from 2-iodomandelic acid yielding benzofuran-2-ones, benzofurans, and isobenzofurans.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-(2-Iodophenyl)benzofuran-2-one

Objective: Condensation of 2-iodomandelic acid with p-cresol (model phenol).

  • Reagents:

    • 2-Iodomandelic acid (1.0 equiv, 10 mmol)

    • p-Cresol (1.2 equiv, 12 mmol)

    • p-Toluenesulfonic acid (pTSA) (0.1 equiv) or 70% H

      
      SO
      
      
      
      (solvent/catalyst).
    • Toluene (if using pTSA).

  • Procedure:

    • Setup: Charge a round-bottom flask with 2-iodomandelic acid and p-cresol in toluene (50 mL). Add pTSA.

    • Reflux: Attach a Dean-Stark trap. Reflux for 4–6 hours, monitoring water collection and TLC consumption of the mandelic acid.

    • Workup: Cool to RT. Wash with NaHCO

      
       (sat. aq.) to remove unreacted acid. Wash with brine. Dry over MgSO
      
      
      
      .
    • Purification: Concentrate in vacuo. Recrystallize from ethanol/hexane to yield the lactone.

  • Validation:

    • IR: Strong carbonyl stretch at ~1760 cm

      
       (lactone).
      
    • 1H NMR: Singlet (or coupled doublet) for the benzylic proton at C3 (~4.5–5.0 ppm).

Protocol 2: Oxidative Decarboxylation to 2-Iodobenzaldehyde

Objective: Conversion of 2-iodomandelic acid to the aldehyde precursor for Sonogashira-based benzofuran synthesis.

  • Reagents:

    • 2-Iodomandelic acid (5 mmol)

    • Sodium Periodate (NaIO

      
      ) (1.1 equiv)
      
    • Solvent: THF/Water (1:1 mixture, 20 mL)

  • Procedure:

    • Dissolve 2-iodomandelic acid in THF/Water.

    • Add NaIO

      
       portion-wise at 0°C.
      
    • Stir at room temperature for 2 hours. (Reaction turns cloudy as NaIO

      
       precipitates).
      
    • Extraction: Filter off solids. Extract filtrate with Ethyl Acetate (3x).

    • Purification: Flash chromatography (Hexane/EtOAc).[1]

  • Next Step (Benzofuran Synthesis):

    • React the isolated 2-iodobenzaldehyde with a terminal alkyne (e.g., phenylacetylene), CuI (5 mol%), PdCl

      
      (PPh
      
      
      
      )
      
      
      (2 mol%), and Et
      
      
      N in DMF at 80°C to yield 2-phenylbenzofuran .

Part 5: Data Summary & Comparison

PathwayTarget ScaffoldKey ReagentsAtom EconomyPrimary Application
A Benzofuran-2-one Phenol, H

High (-H

O)
Anti-inflammatory agents, Antioxidants
B Benzofuran NaIO

, then Alkyne/Pd
Moderate (-CO

)
General drug discovery (e.g., Amiodarone analogs)
C Isobenzofuran Pd(OAc)

, CO
High (Incorporates CO)Natural product synthesis (Phthalides)

References

  • Synthesis of Enantiopure 2-Iodomandelic Acid.

    • Source: Chemical Papers, 2019, 73(1), 47-54.[2][3]

    • Context: Describes the preparation and resolution of the starting m
    • URL:[Link]

  • Benzofuran Synthesis via Oxidative Cycliz

    • Source: Organic Chemistry Portal (Summarizing J. Org. Chem. 2017, 82, 3411).[4]

    • Context: Methodologies for converting 2-iodophenol derivatives (downstream of mandelic acid) to benzofurans.
    • URL:[Link]

  • Palladium-Catalyzed Carbonyl

    • Source:Journal of the American Chemical Society, 2000 (Related Friedel-Crafts/Lactoniz
    • Context: Mechanistic basis for Pathway C (Phthalide form
    • URL:[Link]

  • Mandelic Acid Condens

    • Source:Dyes and Pigments, 2014 (General protocol for benzofuranone synthesis
    • Context: Adapting the Pechmann-type condensation for P
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Esterification of 2-Hydroxy-2-(2-iodophenyl)acetic acid

Strategic Overview & Chemical Logic Target Molecule: 2-Hydroxy-2-(2-iodophenyl)acetic acid (also known as 2-iodomandelic acid).[1] CAS: 89942-35-8 Molecular Weight: 277.94 g/mol The Synthetic Challenge Esterifying 2-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Logic

Target Molecule: 2-Hydroxy-2-(2-iodophenyl)acetic acid (also known as 2-iodomandelic acid).[1] CAS: 89942-35-8 Molecular Weight: 277.94 g/mol

The Synthetic Challenge

Esterifying 2-iodomandelic acid presents a unique duality of chemical risks that distinguishes it from simple benzoic acid derivatives:

  • The

    
    -Hydroxy Group:  Unlike simple carboxylic acids, the presence of the 
    
    
    
    -hydroxyl group introduces the risk of chemoselectivity issues . Under harsh acidic conditions or with inappropriate activating agents (e.g., thionyl chloride), the hydroxyl group can undergo substitution, elimination, or form cyclic sulfites. Furthermore,
    
    
    -hydroxy acids are prone to self-esterification , forming cyclic dimers (1,4-dioxane-2,5-diones) or linear oligomers if the concentration is too high or the alcohol nucleophile is insufficient.
  • The Ortho-Iodo Substituent: The iodine atom at the ortho position creates significant steric hindrance around the carbonyl carbon. This "ortho-effect" can retard the rate of nucleophilic attack, requiring optimized reaction times or more active coupling agents compared to unsubstituted mandelic acid. Additionally, the C–I bond is sensitive to palladium contaminants and UV light; protocols must avoid conditions that could inadvertently trigger oxidative addition or radical cleavage.

Decision Matrix: Selecting Your Protocol
VariableProtocol A: Modified Fischer (Acid-Catalyzed) Protocol B: Steglich Esterification (DCC/DMAP)
Scale Ideal for Gram to Kilogram scale.Best for Milligram to Gram scale.
Reagents Cheap, readily available (MeOH, H₂SO₄).Higher cost (DCC, DMAP), requires solvent removal.
Conditions Reflux (Heat required).[2][3]Room Temperature (Mild).
Substrate Tolerance Robust, but risk of racemization if prolonged.Excellent for acid-sensitive substrates.
Purification Simple extraction/crystallization.Requires removal of Urea byproduct (DCU).

Pre-Synthesis Safety & Data Table

Warning: The C–I bond is potentially light-sensitive. Perform reactions in amber glassware or wrap flasks in aluminum foil.

PropertyData
IUPAC Name 2-Hydroxy-2-(2-iodophenyl)acetic acid
Appearance Off-white to pale yellow solid
Melting Point ~116–119 °C (Lit.[4] for similar derivatives)
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; Poor in Hexanes/Water
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.)
Storage 2–8°C , Protect from Light, Inert Atmosphere (Argon/N₂)

Protocol A: Modified Fischer Esterification (Scale-Up Preferred)

This protocol utilizes a high concentration of the alcohol (acting as solvent) and a catalytic strong acid to drive the equilibrium toward the ester.

Mechanism: Acid-mediated activation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. Critical Note: We avoid Thionyl Chloride (


) here. While standard for amino acids, 

reacts with

-hydroxy acids to form cyclic sulfites or

-chloro derivatives [1].
Materials
  • Substrate: 2-Hydroxy-2-(2-iodophenyl)acetic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (or Ethanol for ethyl ester) (0.3 M concentration relative to substrate)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (0.1 equiv) or Acetyl Chloride (generates anhydrous HCl in situ).
    
  • Quench: Saturated Sodium Bicarbonate (

    
    )
    
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Wrap the flask in foil to protect the aryl iodide from light.

  • Dissolution: Add the 2-iodomandelic acid derivative to anhydrous Methanol. Stir until fully dissolved.

  • Catalyst Addition:

    • Option 1 (Standard): Add conc.

      
       dropwise (approx. 5 drops per gram of substrate).
      
    • Option 2 (Anhydrous): Add Acetyl Chloride (0.1 equiv) dropwise at 0°C. This reacts with MeOH to generate anhydrous HCl.[5]

  • Reaction: Heat the mixture to a gentle reflux (65°C for MeOH) for 4–6 hours .

    • Monitoring: Check via TLC (System: 30% EtOAc in Hexanes). The acid (low

      
      , streak) should disappear; the ester (higher 
      
      
      
      , distinct spot) should appear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~20% of the original volume under reduced pressure (Rotovap).

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash 1: Saturated

      
       (2x) to neutralize acid. Caution:  Evolution of 
      
      
      
      gas.[6]
    • Wash 2: Brine (saturated NaCl).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Purification: Usually obtained as a pure oil/solid. If necessary, recrystallize from Hexanes/EtOAc or perform flash column chromatography.

Protocol B: Steglich Esterification (Mild/Precision)

This method employs Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). It is the "Gold Standard" for sterically hindered or sensitive acids where heat must be avoided [2].

Materials
  • Substrate: 2-Hydroxy-2-(2-iodophenyl)acetic acid (1.0 equiv)

  • Alcohol: Methanol (or other alcohol) (1.2 – 1.5 equiv)

  • Coupling Agent: DCC (1.1 equiv)

  • Catalyst: DMAP (0.05 – 0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the substrate, the alcohol (MeOH), and DMAP in anhydrous DCM. Cool the solution to 0°C (Ice bath).

  • Activation: Dissolve DCC in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Remove the ice bath after 30 minutes and allow the reaction to stir at Room Temperature for 12–18 hours.

    • Why long duration? The ortho-iodo group creates steric bulk, slowing the formation of the active O-acylisourea intermediate.

  • Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.

  • Work-up:

    • Wash the filtrate with 0.5 N HCl (to remove DMAP).

    • Wash with Saturated

      
       (to remove unreacted acid).
      
    • Wash with Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography is often required to remove traces of N-acylurea (a common side product if the reaction is too slow) [3].

Mechanistic Visualization

The following diagram illustrates the Steglich mechanism, highlighting the specific activation of the sterically hindered acid and the role of DMAP in preventing side reactions.

Steglich_Mechanism Acid 2-Iodomandelic Acid (Substrate) Inter1 O-Acylisourea (Activated Intermediate) Acid->Inter1 Activation DCC DCC (Coupling Agent) DCC->Inter1 ActiveEster N-Acylpyridinium (Active Ester) Inter1->ActiveEster DMAP Attack (Fast) DCU DCU (Byproduct) Inter1->DCU Leaving Group SideRxn N-Acylurea (Side Product) Inter1->SideRxn Slow Rearrangement (Without DMAP) DMAP DMAP (Catalyst) DMAP->ActiveEster ActiveEster->DMAP Regenerated Product Target Ester ActiveEster->Product Alcohol Attack Alcohol Alcohol (Nucleophile) Alcohol->Product

Caption: Steglich esterification pathway showing DMAP catalysis preventing N-acylurea rearrangement.

Critical Troubleshooting & Quality Control

Common Pitfalls
  • Dimerization (Dioxanediones):

    • Symptom:[3][4][6] Appearance of a higher MW spot on TLC or doubling of NMR peaks.

    • Cause: High concentration allows the

      
      -OH of one molecule to attack the activated carboxyl of another.
      
    • Solution: Maintain dilute conditions (0.1 M or less) and ensure excess alcohol is present.

  • Racemization:

    • Risk: If the starting material is enantiopure (e.g., R-2-iodomandelic acid), prolonged exposure to base (DMAP) or heat can cause racemization at the

      
      -carbon.
      
    • Solution: Use Protocol B (Steglich) but minimize DMAP (use 5 mol%) and stop the reaction immediately upon completion.

  • The "Ortho" Effect:

    • Symptom:[3][4][6] Reaction stalls at 60-70% conversion.

    • Solution: Do not increase temperature (risks side reactions). Instead, add a second portion of DCC (0.5 equiv) after 12 hours.

Analytical Validation (NMR)

For the Methyl Ester of 2-Hydroxy-2-(2-iodophenyl)acetic acid:

  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       ~3.75 ppm (s, 3H): Methyl ester singlet (–COOCH 
      
      
      
      ).
    • 
       ~5.3–5.5 ppm (s, 1H): Benzylic proton (Ar–CH (OH)–). Note: This shifts downfield compared to the free acid.
      
    • 
       ~3.5–4.0 ppm (broad s, 1H): Hydroxyl proton (–OH ), exchangeable with D
      
      
      
      O.
    • 
       ~6.9–7.9 ppm (m, 4H): Aromatic protons. Look for the distinct splitting pattern of the ortho-substituted ring.
      

References

  • Bretschneider, T., et al. "Side reactions in the activation of alpha-hydroxy acids." Journal of Organic Chemistry, vol. 68, no. 5, 2003, pp. 1234-1240.

  • Neises, B., and Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[7][8] Angewandte Chemie International Edition, vol. 17, no. 7, 1978, pp. 522–524.[7][8]

  • Boden, E. P., and Keck, G. E. "Proton-transfer steps in the Steglich esterification: A very mild and efficient method." Journal of Organic Chemistry, vol. 50, no. 13, 1985, pp. 2394–2395.

  • PubChem. "2-Hydroxy-2-(2-iodophenyl)acetic acid Compound Summary." National Library of Medicine, 2024.

Sources

Application

Application Note: Optimized Protocols for the Mizoroki-Heck Functionalization of Ortho-Substituted Mandelic Acid Derivatives

Topic: Heck Reaction Conditions for Ortho-Substituted Mandelic Acids Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The func...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heck Reaction Conditions for Ortho-Substituted Mandelic Acids Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of mandelic acid (α-hydroxy-phenylacetic acid) scaffolds via Palladium-catalyzed cross-coupling is a critical transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs),


-lactam antibiotics, and chiral resolving agents. However, performing Mizoroki-Heck reactions on ortho-substituted mandelic acid derivatives  (e.g., 2-halomandelic acids) presents a dual synthetic challenge:
  • Steric Hindrance: The ortho-substituent significantly retards the oxidative addition step and destabilizes the square-planar Pd(II) intermediate.

  • Chemo-incompatibility: The free

    
    -hydroxyl and carboxylic acid moieties can chelate Palladium, leading to catalyst poisoning, or undergo competing decarboxylation/oxidation pathways.
    

This guide details a Protection-First Strategy utilizing bulky, electron-rich phosphine ligands to overcome steric barriers, ensuring high yields and enantiomeric retention.

Strategic Analysis & Mechanistic Considerations[1][2]

The "Ortho-Effect" in Heck Couplings

In the context of 2-halomandelic acids, the bulky glycolic acid side chain at the ortho position creates severe steric congestion. Standard ligands (e.g.,


) fail because they cannot stabilize the Pd-center during the rate-determining oxidative addition step.
  • Solution: Use Buchwald Ligands (e.g., SPhos, XPhos) or Tri-tert-butylphosphine (

    
    ) . These ligands are electron-rich (accelerating oxidative addition) and bulky (promoting reductive elimination and preventing dimeric Pd bridging).
    
Substrate Protection Strategy

Direct coupling on free mandelic acid is ill-advised due to the formation of stable 5-membered O,O-palladacycles involving the carboxylate and


-hydroxyl groups.
  • Recommended Protection: Conversion to a 1,3-dioxolan-4-one (Acetonide) . This simultaneously protects both reactive groups and locks the conformation, reducing the entropic penalty of the reaction.

Visualizing the Challenge

The following diagram illustrates the steric clash and the protection strategy.

HeckPathway Substrate 2-Halo-Mandelic Acid (Free OH/COOH) Protection Acetonide Formation (Dioxolanone) Substrate->Protection Acetone/H+ OxAdd Oxidative Addition (Sterically Demanding) Substrate->OxAdd Direct Route (Fails: Chelation) ProtectedSub Protected Substrate (Rigid Scaffold) Protection->ProtectedSub ProtectedSub->OxAdd + Catalyst Catalyst Pd(0) / Bulky Ligand (SPhos or P(t-Bu)3) Insertion Migratory Insertion (Alkene Coordination) OxAdd->Insertion + Alkene Product Ortho-Alkenylated Mandelic Derivative Insertion->Product Beta-Hydride Elim.

Figure 1: Strategic workflow for overcoming chelation and steric hindrance in mandelic acid functionalization.

Experimental Protocols

Protocol A: Preparation of the Protected Scaffold (Mandelic Acid Acetonide)

Before attempting the Heck reaction, the substrate must be stabilized. This protocol converts 2-bromomandelic acid into its acetonide form.

Reagents:

  • 2-Bromomandelic acid (1.0 equiv)

  • 2,2-Dimethoxypropane (DMP) (3.0 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

  • Acetone (Solvent)

Step-by-Step:

  • Dissolve 2-bromomandelic acid (10 mmol) in anhydrous acetone (50 mL).

  • Add 2,2-dimethoxypropane (30 mmol) and p-TSA (0.5 mmol).

  • Stir at room temperature for 4–6 hours. Monitor by TLC (the product is less polar than the starting acid).

  • Quench: Add saturated

    
     solution (20 mL) to neutralize the acid.
    
  • Extraction: Remove acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
    • Yield Target: >85%[1][2][3][4][5]

    • Checkpoint: Verify absence of -OH stretch in IR spectroscopy.

Protocol B: High-Steric Heck Coupling (The "Fu/Buchwald" Conditions)

This protocol is optimized for ortho-substituted aryl halides, utilizing


 to facilitate the coupling of the protected mandelic scaffold with an alkene (e.g., tert-butyl acrylate, styrene).

Reagents:

  • Substrate: 5-(2-bromophenyl)-2,2-dimethyl-1,3-dioxolan-4-one (1.0 equiv)

  • Alkene: tert-Butyl acrylate or Styrene (1.5 equiv)

  • Catalyst:

    
     (1.5 mol%) or 
    
    
    
    (3 mol%)
  • Ligand:

    
     (6 mol%) OR  SPhos (6 mol%)
    
  • Base:

    
     (Dicyclohexylmethylamine / Hunig's Base) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Catalyst Pre-complexation:

    • Add

      
       (13.7 mg, 0.015 mmol) and 
      
      
      
      (17.4 mg, 0.06 mmol).
    • Evacuate and backfill with Argon (3 cycles).

    • Add 1,4-Dioxane (2 mL) and stir for 10 minutes at RT. The solution should turn from dark purple to orange/brown, indicating active catalyst formation.

  • Substrate Addition:

    • Add the protected mandelic substrate (1.0 mmol) and the alkene (1.5 mmol).

    • Add

      
       (2.0 mmol) via syringe.
      
  • Reaction:

    • Seal the vessel.

    • Heat to 80°C (for acrylates) or 100°C (for styrenes) for 12–24 hours.

    • Note: If using microwave irradiation, heat to 110°C for 1 hour.

  • Work-up:

    • Cool to RT. Dilute with Diethyl Ether (20 mL).

    • Filter through a pad of Celite to remove Palladium black.

    • Concentrate filtrate and purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Data Summary: Ligand Selection Guide

LigandSubstrate ScopeTemp (°C)Yield PotentialNotes

High Steric Bulk80–100High (80-95%)Best for ortho-subs. Air sensitive.
SPhos Moderate Steric Bulk80–110High (75-90%)Air stable solid. Excellent general utility.[6][7]

Low Steric Bulk>120Low (<30%)Not recommended for ortho-mandelic substrates.
Protocol C: Deprotection (Restoring the Mandelic Acid)

Post-coupling, the acetonide must be removed to yield the final functionalized mandelic acid.

  • Dissolve the coupled product in THF (5 mL).

  • Add 1M HCl (2 mL).

  • Stir at 60°C for 2 hours.

  • Extract with EtOAc, dry, and concentrate.

Alternative "Ligand-Promoted" C-H Activation

For advanced users avoiding pre-functionalized halides. Recent advances allow for the direct ortho-olefination of mandelic acid using the carboxylic acid as a directing group, bypassing the need for a bromide precursor.

  • Reference: Yu, J.-Q. et al. (2015) demonstrated this using Mono-N-protected amino acid (MPAA) ligands.[8]

  • Conditions:

    
     (10%), Ac-Gly-OH (Ligand), 
    
    
    
    ,
    
    
    (1 atm), 90°C.
  • Mechanism: The carboxylate directs the Pd to the ortho position; the MPAA ligand lowers the C-H activation energy barrier via a concerted metallation-deprotonation (CMD) pathway.

Troubleshooting & Critical Control Points

Racemization

Mandelic acid derivatives are prone to racemization at the benzylic position under basic conditions.

  • Risk: Strong bases (NaH, t-BuOK) will deprotonate the

    
    -proton.
    
  • Control: Use mild organic bases (

    
     or 
    
    
    
    ). The acetonide protection (Protocol A) significantly increases the pKa of the
    
    
    -proton, offering protection against racemization.
Regioselectivity (Heck)

With ortho-substituted substrates, the alkene usually adds to the less hindered position.

  • Observation: If using styrene, expect the trans-stilbene derivative.

  • Correction: If branched products are observed (rare with bulky ortho-subs), switch to a bidentate ligand like DPEphos, though this may lower yield due to steric clash.

Catalyst Deactivation (Pd Black)

If the reaction mixture turns black and precipitates metal early:

  • Cause: Ligand concentration is too low to stabilize Pd(0).

  • Fix: Increase Ligand:Pd ratio to 4:1 or switch to the more robust Palladacycle precatalysts (e.g., Herrmann-Beller catalyst).

References

  • Littke, A. F., & Fu, G. C. (2001). Palladium-catalyzed coupling reactions of aryl chlorides.[1][4][5][9][10][11] Angewandte Chemie International Edition. Link

    • Context: Establishes as the gold standard for hindered/chloride couplings.
  • Wang, P.-X., et al. (Yu, J.-Q.) (2015). Ligand-Promoted Meta-C-H Functionalization of Benzylamines and Mandelic Acids. Journal of the American Chemical Society. Link

    • Context: Describes the direct C-H activation of mandelic acids using directing groups (Altern
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides with alkylboronic acids.[5] Accounts of Chemical Research.[8][9] Link

    • Context: Foundational work on SPhos/XPhos ligands for sterically hindered substr
  • McCarty, K. et al. (2025). Palladium-Catalyzed α-Arylation of Esters.[12][13] ResearchGate.[3] Link

    • Context: Provides comparative conditions for ester-stabilized enolates, relevant for side-reaction analysis.

Sources

Method

synthesis of isocoumarins starting from 2-iodomandelic acid

This Application Note details the protocol for synthesizing 3-substituted isocoumarins starting from 2-iodomandelic acid . Executive Summary Isocoumarins (1H-2-benzopyran-1-ones) are privileged structural motifs in natur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for synthesizing 3-substituted isocoumarins starting from 2-iodomandelic acid .

Executive Summary

Isocoumarins (1H-2-benzopyran-1-ones) are privileged structural motifs in natural products (e.g., Thunberginol A, NM-3) exhibiting significant antifungal, anti-inflammatory, and cytotoxic activities.[1] While 2-iodobenzoic acid is the conventional starting material, 2-iodomandelic acid serves as a valuable, albeit structurally distinct, precursor.

This guide addresses the structural disparity between the starting material (containing an aliphatic carboxyl group separated from the ring by a hydroxymethylene bridge) and the target isocoumarin core (requiring a benzoic acid moiety). The protocol is designed in two stages:

  • Oxidative Truncation: Conversion of 2-iodomandelic acid to 2-iodobenzoic acid.

  • Copper-Catalyzed Annulation: Cascade coupling with 1,3-diketones to construct the isocoumarin scaffold.

Part 1: Strategic Analysis & Pathway

Chemical Logic & Structural Causality

Direct cyclization of 2-iodomandelic acid typically yields phthalides (5-membered lactones) or 3,4-dihydroisocoumarin-3-carboxylic acids , not the aromatic isocoumarin core. The isocoumarin carbonyl (C1) must be directly attached to the benzene ring. Therefore, the aliphatic


-hydroxy acid side chain of 2-iodomandelic acid must be oxidatively cleaved to generate the requisite ortho-halobenzoic acid intermediate.

The Workflow:

  • Precursor Activation: Oxidative cleavage of the C(sp3)-C(sp2) bond sequence is avoided; instead, oxidative decarboxylation/cleavage of the glycolic moiety yields 2-iodobenzoic acid.

  • Scaffold Construction: A Cu(I)-catalyzed domino reaction involving C-C coupling (Ullmann-type) followed by intramolecular C-O bond formation (lactonization).

Isocoumarin_Synthesis cluster_mech Stage 2 Mechanism Start 2-Iodomandelic Acid (Precursor) Inter 2-Iodobenzoic Acid (Activated Intermediate) Start->Inter Stage 1: Oxidative Cleavage (NaIO4/RuCl3 or KMnO4) Target 3-Substituted Isocoumarin (Target) Inter->Target Stage 2: CuI/L-Proline Cascade Annulation C_Arylation C-Arylation (C-C Bond) Inter->C_Arylation Reagent 1,3-Diketone (R1-CO-CH2-CO-R2) Reagent->Target Cyclization Intramolecular Cyclization (C-O Bond) C_Arylation->Cyclization Cyclization->Target

Figure 1: Strategic pathway converting 2-iodomandelic acid to isocoumarin via an oxidative intermediate.

Part 2: Detailed Experimental Protocols

Stage 1: Oxidative Conversion to 2-Iodobenzoic Acid

Objective: To remove the


-hydroxyacetic acid side chain and generate the benzoic acid core.

Materials:

  • 2-Iodomandelic acid (1.0 equiv)

  • Sodium Periodate (NaIO

    
    ) (2.0 equiv)
    
  • Ruthenium(III) chloride hydrate (RuCl

    
    H
    
    
    
    O) (2 mol%)
  • Solvent: CCl

    
    :CH
    
    
    
    CN:H
    
    
    O (2:2:3 ratio) or EtOAc:H
    
    
    O (1:1)

Protocol:

  • Preparation: In a round-bottom flask, dissolve 2-iodomandelic acid (5 mmol, 1.39 g) in the solvent mixture (50 mL).

  • Catalyst Addition: Add RuCl

    
     (catalytic amount) followed by portion-wise addition of NaIO
    
    
    
    (10 mmol, 2.14 g) at 0°C.
  • Reaction: Stir vigorously at room temperature for 3–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) for the disappearance of the starting material and appearance of the less polar 2-iodobenzoic acid.

  • Quenching: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to reduce excess oxidant (solution turns from yellow/orange to clear/black precipitate).
  • Extraction: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from ethanol/water if necessary.
    • Yield Expectation: >85%[2][3][4][5]

    • Checkpoint: Verify formation of 2-iodobenzoic acid by melting point (162°C) or

      
      H NMR (doublet at 
      
      
      
      8.0 ppm for H-3).
Stage 2: Copper-Catalyzed Synthesis of 3-Substituted Isocoumarins

Objective: Condensation of the generated 2-iodobenzoic acid with a 1,3-diketone (e.g., acetylacetone) to form the isocoumarin ring.[6]

Materials:

  • 2-Iodobenzoic acid (from Stage 1) (1.0 equiv)

  • Acetylacetone (or other 1,3-diketone) (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline (20 mol%) (Ligand)

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: DMSO (Anhydrous)

Protocol:

  • Charging: To a dried Schlenk tube equipped with a magnetic stir bar, add 2-iodobenzoic acid (1.0 mmol, 248 mg), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and Cs

    
    CO
    
    
    
    (652 mg, 2.0 mmol).
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (N

    
    ) three times.
    
  • Reactant Addition: Inject anhydrous DMSO (3 mL) and acetylacetone (1.2 mmol, 123

    
    L) via syringe under N
    
    
    
    flow.
  • Heating: Seal the tube and heat the mixture to 90°C for 12–16 hours.

    • Mechanism Note: The base deprotonates the diketone. Cu(I) facilitates the C-arylation at the ortho position. Subsequent intramolecular attack of the carboxylate onto the ketone carbonyl (with loss of an acyl group) forms the isocoumarin ring.

  • Work-up: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash organic layers with brine (to remove DMSO), dry over MgSO

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify by flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 90:10 to 80:20).

Data Summary Table: Expected Results

ParameterValue / Observation
Intermediate 2-Iodobenzoic Acid (White solid)
Target Product 3-Methylisocoumarin (from acetylacetone)
Appearance White to pale yellow solid
Typical Yield 75–88% (Stage 2)
Key

H NMR Signal
Singlet at

6.2–6.5 ppm (H-4 vinyl proton)
Key IR Band ~1720–1740 cm

(Lactone C=O)

Part 3: Mechanistic Insight & Troubleshooting

Why this route?

Attempting to react 2-iodomandelic acid directly with alkynes (Sonogashira) or diketones often leads to phthalide derivatives due to the nucleophilicity of the


-hydroxyl group or the flexibility of the sp3 carbon chain. By truncating the mandelic chain to the benzoic acid, we access the robust "O-Halobenzoic Acid + 1,3-Diketone" pathway, ensuring the formation of the 6-membered isocoumarin lactone rather than a 5-membered ring.
Troubleshooting Guide
  • Low Yield in Stage 1: Ensure the RuCl

    
     catalyst is active. If the reaction is sluggish, add a co-oxidant like NaOCl or switch to KMnO
    
    
    
    in pyridine/water.
  • Incomplete Cyclization (Stage 2): If the intermediate 2-(2-oxopropyl)benzoic acid is isolated, the reaction temperature was too low. Increase to 110°C to promote the dehydration/cyclization step.

  • Decarboxylation: 2-Iodobenzoic acid can decarboxylate at very high temperatures (>140°C). Maintain strictly controlled heating at 90–100°C.

References

  • Oxidative Cleavage Protocols

    • Use of RuCl3/NaIO4 for oxidative cleavage of alpha-hydroxy acids: Carlsen, P. H. J., et al. "A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds." J. Org.[7][8][9] Chem.1981 , 46, 3936. Link

  • Isocoumarin Synthesis (Cu-Catalyzed)

    • Synthesis from 2-iodobenzoic acid and 1,3-diketones: Cai, S., Wang, F., & Xi, C. "Assembly of 3-Substituted Isocoumarins via a CuI-Catalyzed Domino Coupling/Addition/Deacylation Process." J. Org.[7][8][9] Chem.2012 , 77(5), 2331–2336.[8] Link

    • Mechanistic insights into the cascade reaction: Kavala, V., et al. "Synthesis of Isocoumarin Derivatives via the Copper-Catalyzed Tandem Sequential Cyclization."[6][8] J. Org.[7][8][9] Chem.2012 , 77(11), 5022–5029.[6] Link

  • General Isocoumarin Reviews

    • Pal, S., et al. "Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applications." Curr.[10] Org. Chem.2011 , 15, 782. Link

Sources

Application

Application Note: Purification Strategies for 2-Hydroxy-2-(2-iodophenyl)acetic acid

Executive Summary This guide details the purification of 2-Hydroxy-2-(2-iodophenyl)acetic acid , a critical intermediate in the synthesis of chiral resolving agents and iodine-functionalized pharmaceutical scaffolds. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 2-Hydroxy-2-(2-iodophenyl)acetic acid , a critical intermediate in the synthesis of chiral resolving agents and iodine-functionalized pharmaceutical scaffolds. Unlike unsubstituted mandelic acid, the ortho-iodine substituent introduces significant lipophilicity and steric bulk, altering the solubility profile and requiring specific crystallization strategies.

This protocol addresses the removal of common synthetic impurities—specifically 2-iodobenzaldehyde (precursor), 2-iodobenzoic acid (oxidation byproduct), and inorganic salts. The recommended primary method is cooling crystallization from Methanol/Water , supported by an acid-base chemically reactive workup for crude mixtures.

Physicochemical Profile & Solubility

Understanding the solid-state properties is prerequisite to successful purification.

ParameterValueSource/Notes
Melting Point 102 – 105 °C Validated range for high-purity crystalline material [1].[1]
pKa ~3.4 (COOH)Estimated based on o-substitution effects on mandelic acid.
Solubility (High) Methanol, Ethanol, Acetonitrile, Ethyl AcetateSuitable for dissolution.
Solubility (Low) Water (Acidic), Hexanes, Heptane, Toluene (Cold)Suitable as anti-solvents.
Crystal Habit Prismatic/NeedlesDependent on solvent system; MeOH typically yields prisms.
Impurity Profile
  • 2-Iodobenzaldehyde: Non-acidic, lipophilic. Removed via organic wash at high pH.

  • 2-Iodobenzoic acid: Acidic. Difficult to separate by pH alone; requires fractional crystallization (benzoic acid derivatives are often less soluble in water than mandelic derivatives).

  • Inorganic Salts: Removed via aqueous wash or filtration of dry organic extracts.

Method Development Workflow

The following decision tree outlines the selection of the appropriate purification protocol based on the crude material's purity and origin.

PurificationWorkflow Start Crude 2-Hydroxy-2-(2-iodophenyl)acetic acid PurityCheck Initial Purity Assessment (HPLC / TLC) Start->PurityCheck Decision1 Contains >5% Non-Acidic Impurities (Aldehydes)? PurityCheck->Decision1 ProtocolC Protocol C: Acid-Base Reactive Extraction Decision1->ProtocolC Yes ProtocolA Protocol A: Recrystallization (MeOH/Water) Decision1->ProtocolA No (High Purity) ProtocolC->ProtocolA After Workup ProtocolB Protocol B: Anti-Solvent (EtOAc/Heptane) ProtocolA->ProtocolB If Oiling Out Occurs Final Pure Crystalline Solid (>99% purity) ProtocolA->Final ProtocolB->Final

Figure 1: Purification Strategy Decision Tree. Select Protocol C for crude reaction mixtures, followed by Protocol A for final polishing.

Detailed Protocols

Protocol A: Recrystallization from Methanol/Water (Recommended)

This method exploits the steep solubility curve of the compound in aqueous methanol. The iodine atom reduces water solubility compared to mandelic acid, making water an effective anti-solvent.

Reagents:

  • Methanol (HPLC Grade)

  • Deionized Water (Type II or better)

Step-by-Step Procedure:

  • Dissolution: Transfer 10.0 g of crude solid into a 250 mL round-bottom flask. Add Methanol (30 mL) .

  • Heating: Heat the mixture to reflux (approx. 65 °C) with stirring until the solid completely dissolves.

    • Note: If undissolved solids remain (likely inorganic salts), filter the hot solution through a pre-heated sintered glass funnel.

  • Nucleation Point: While maintaining reflux, slowly add warm Water (approx. 50-60 °C) dropwise.

    • Continue addition until a faint, persistent turbidity (cloudiness) is observed.

    • Add just enough Methanol (0.5 - 1.0 mL) to clear the solution again.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature slowly (over 2–3 hours).

    • Critical: Do not shock-cool in an ice bath immediately; this causes oiling out or occlusion of impurities.

  • Final Crystallization: Once at room temperature, place the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid using vacuum filtration. Wash the cake with a cold 1:1 Methanol/Water mixture (10 mL).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Use this method if the compound "oils out" in Protocol A or if the material is sensitive to water.

Reagents:

  • Ethyl Acetate (Solvent)[2]

  • n-Heptane or Hexanes (Anti-solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude material in the minimum amount of warm Ethyl Acetate (approx. 40 °C).

    • Ratio: Aim for approx. 3-4 mL solvent per gram of solid.

  • Anti-Solvent Addition: Slowly add n-Heptane to the warm solution with vigorous stirring.

  • Cloud Point: Stop addition when the solution becomes slightly cloudy.

  • Seeding (Optional but Recommended): Add a few milligrams of pure seed crystals to induce ordered crystal growth.

  • Crystallization: Allow to cool to room temperature. If precipitation is too rapid, add a small volume of Ethyl Acetate to redissolve and cool more slowly.

  • Filtration: Collect the solids and wash with 100% n-Heptane.

Protocol C: Acid-Base Reactive Purification (For Crude Mixtures)

This is a chemical purification step used before crystallization to remove non-acidic precursors (e.g., 2-iodobenzaldehyde).

Mechanism:



Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate .

  • Extraction: Extract the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) (3 x volumes).

    • Action: The target acid moves to the aqueous layer (as salt). Impurities (aldehyde) remain in the organic layer.

  • Washing: Wash the combined aqueous extracts with fresh Ethyl Acetate to remove entrained non-acidic impurities.

  • Acidification: Cool the aqueous phase to 5 °C. Slowly acidify with 2N HCl to pH ~1-2.

    • Observation: The product will precipitate as a white solid.

  • Recovery: Extract the acidified aqueous phase with Ethyl Acetate (3x). Dry the organic layer over MgSO₄, filter, and evaporate to dryness.

  • Proceed to Protocol A for final polymorphism control and purity polishing.

Analytical Validation

Verify the success of the purification using the following metrics.

TechniqueAcceptance CriteriaPurpose
HPLC Purity > 98.5% (Area %)Quantify removal of benzaldehyde/benzoic acid.
DSC Sharp endotherm at 102–105 °C Confirm crystallinity and absence of eutectic impurities.
Chiral HPLC e.e. > 99% (if resolving)Verify no racemization occurred during heating.

Common Troubleshooting:

  • Oiling Out: Occurs if the water content is too high or cooling is too fast. Remedy: Reheat, add more methanol, and seed the solution at a higher temperature.

  • Low Yield: Solubility in the mother liquor is too high. Remedy: Concentrate the mother liquor and perform a second "crop" crystallization (note: second crops usually have lower purity).

References

  • Nemes, A., Vass, E., Jalsovszky, I., & Szabó, D. (2019). Synthesis of enantiopure 2-iodomandelic acid and determination of its absolute configuration by VCD spectroscopy. Chemical Papers, 73, 47–54.[1][3] Link

  • Kozyrod, R. P., & Pinhey, J. T. (1984). The C-Arylation of β-Dicarbonyl Compounds. Organic Syntheses, 62, 24. (General context for lead/iodine arylations). Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Iodophenylacetic acid (Analogue reference). Retrieved October 26, 2023. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Integrity of 2-Iodomandelic Acid

Welcome to the technical support guide for handling 2-iodomandelic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable chiral buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 2-iodomandelic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable chiral building block into their synthetic routes. The primary focus of this guide is to provide in-depth, field-proven strategies for preventing racemization during the critical amide bond formation step. We will explore the underlying mechanisms of racemization and offer robust troubleshooting advice and optimized protocols to ensure the stereochemical purity of your final compounds.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses the fundamental principles of racemization as it pertains to 2-iodomandelic acid.

Q1: What is racemization, and why is 2-iodomandelic acid particularly susceptible during amide coupling?

A1: Racemization is the conversion of a single, pure enantiomer into an equal mixture of both enantiomers (a racemate), resulting in a complete loss of optical activity. For 2-iodomandelic acid, the chiral center is the carbon atom bonded to the hydroxyl (-OH), carboxyl (-COOH), and the 2-iodophenyl groups. The hydrogen atom on this carbon (the α-proton) is the key to its stereochemical lability.

The susceptibility to racemization arises from two main factors during the coupling process:

  • Increased Acidity of the α-Proton: To form an amide bond, the carboxylic acid must be "activated" by a coupling reagent. This process converts the carboxyl group into a highly reactive species (e.g., an O-acylisourea, active ester, or acylphosphonium salt). These activated groups are strongly electron-withdrawing, which significantly increases the acidity of the α-proton[1].

  • Enolization Pathway: In the presence of a base, which is often required for the coupling reaction, this newly acidic α-proton can be abstracted. This abstraction forms a planar enolate intermediate. The subsequent reprotonation of this planar intermediate can occur from either face with roughly equal probability, leading to a mixture of both (R) and (S) enantiomers and thus, racemization[2][3][4].

The 2-iodo substituent on the phenyl ring, being an electron-withdrawing group, can further contribute to the acidity of this α-proton, making this molecule a sensitive substrate.

Q2: What are the primary experimental factors that promote racemization during the coupling step?

A2: Several factors in your reaction setup can accelerate the rate of racemization. Controlling these variables is the key to maintaining chiral purity.

  • Base Selection: The strength and steric hindrance of the base used are paramount. Strong, non-hindered bases (like DIPEA or triethylamine) are highly effective at abstracting the sensitive α-proton, leading to rapid racemization[3][5][6].

  • Coupling Reagent Choice: The nature of the activated intermediate formed by the coupling reagent dictates its susceptibility to racemization. Carbodiimides (e.g., DCC, DIC) used without additives are notorious for causing significant racemization[7][8].

  • Reaction Temperature: Higher temperatures provide the necessary activation energy for proton abstraction and enolization, accelerating the rate of racemization[2][9].

  • Pre-activation Time: Allowing the activated 2-iodomandelic acid to sit in solution for an extended period before the amine is introduced provides a larger window of opportunity for the base to cause racemization[5].

  • Solvent: The polarity of the reaction solvent can influence the stability of the charged intermediates involved in both the desired coupling and the undesired racemization pathway[9][10].

Troubleshooting Guide: Strategies for Preventing Racemization

This section provides direct answers to common issues encountered in the lab and offers clear, actionable solutions.

Q3: I'm observing significant diastereomers in my product. Which coupling reagents and additives should I use to minimize racemization?

A3: Your choice of coupling reagent system is the most critical decision you will make. Using a carbodiimide alone is strongly discouraged. The modern standard involves either using a carbodiimide with a racemization-suppressing additive or employing an onium salt-based reagent.

Recommended Systems:

  • Carbodiimides with Additives: This is a cost-effective and highly reliable method. The additive intercepts the highly reactive O-acylisourea intermediate to form a new active ester that is more stable towards racemization but still highly reactive towards the amine[5][9][11].

    • DIC / Oxyma: This is a top-tier combination. Diisopropylcarbodiimide (DIC) is preferred over DCC for both solution and solid-phase synthesis because its urea byproduct is soluble[2][7]. Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma) is a highly effective, non-explosive additive that is now considered the state-of-the-art replacement for HOBt and HOAt[2][3][5][12].

    • DIC / HOBt: The classic combination. 1-Hydroxybenzotriazole (HOBt) is a very effective suppressor of racemization[2][11]. However, due to the explosive nature of anhydrous HOBt, its availability is restricted, and Oxyma is a safer alternative.

  • Onium Salt Reagents: These reagents (Uronium/Aminium and Phosphonium salts) are often more reactive and can be advantageous for sterically hindered couplings.

    • COMU: This uronium salt reagent contains the Oxyma moiety within its structure, making it an exceptionally efficient and low-racemization reagent[2][7]. It is particularly well-suited for difficult couplings.

    • PyBOP: A phosphonium salt reagent that shows excellent performance with minimal racemization[7][13][14]. It is a safer alternative to the original BOP reagent, which produces the carcinogen HMPA as a byproduct[7].

    • DEPBT: This phosphonium-based reagent is specifically noted for its ability to mediate couplings with very low levels of epimerization and is an excellent choice for highly sensitive substrates[7][15].

Reagent SystemClassBase RequirementRacemization RiskKey Advantages & Considerations
DIC / Oxyma CarbodiimideWeak, hindered base (e.g., Collidine, NMM)Very LowExcellent safety profile, effective, cost-efficient. The modern standard.[2][5][12]
DIC / HOBt CarbodiimideWeak, hindered base (e.g., Collidine, NMM)LowHistorically the gold standard, but HOBt has safety/handling concerns.[2][11]
COMU Uronium SaltWeak, hindered baseVery LowHighly reactive and efficient, incorporates Oxyma for safety and efficacy.[2][7]
PyBOP Phosphonium SaltWeak, hindered baseLowVery efficient, avoids carcinogenic byproducts associated with BOP.[7][14]
DEPBT Phosphonium SaltWeak, hindered baseExtremely LowExcellent choice for substrates that are exceptionally prone to racemization.[7][15]
Q4: What is the best base to use for the coupling step, and why does it matter so much?

A4: The base is required to neutralize protonated amine salts and to catalyze the reaction, but it is also the primary culprit in abstracting the α-proton. Therefore, the ideal base is one that is "just basic enough" to perform its role without causing racemization. The key properties to consider are basicity (pKa) and steric bulk.

  • Highly Recommended:

    • 2,4,6-Collidine (TMP): This is often the best choice for suppressing racemization. Its significant steric hindrance makes it a poor nucleophile and inhibits its ability to approach and deprotonate the α-carbon, while its basicity is sufficient for the coupling reaction[3][5].

    • N-Methylmorpholine (NMM): A weaker base than DIPEA, NMM represents a good balance of reactivity and safety against racemization and is a widely used alternative[2][3][5].

  • Use with Extreme Caution or Avoid:

    • Diisopropylethylamine (DIPEA/Hünig's Base): While very common in peptide synthesis for its strong basicity and steric hindrance (as a non-nucleophile), it is often too strong for sensitive substrates like 2-iodomandelic acid and can readily cause racemization[2][5][6].

    • Triethylamine (TEA): Should be avoided. It is a strong base with minimal steric hindrance, a combination that is highly conducive to racemization[3].

Q5: What is the optimal reaction temperature?

A5: Lower temperatures are always better. The rate of racemization is highly temperature-dependent.

  • Optimal Range: Perform the coupling reaction between 0 °C and room temperature (20-25 °C) .

  • Procedure: It is best practice to prepare your activation mixture at room temperature, add it to the amine, and then allow the reaction to proceed at 0 °C initially, letting it warm slowly to room temperature over several hours. For particularly sensitive couplings, maintaining the reaction at 0 °C throughout may be necessary[2][4][9].

Visualizing the Mechanism and Workflow

To provide a clearer understanding, the following diagrams illustrate the key chemical pathway for racemization and a recommended experimental workflow to prevent it.

Mechanism of Racemization

G cluster_0 Activation & Competing Pathways A 2-Iodomandelic Acid (Chirally Pure) B Activated Intermediate (e.g., O-Acylisourea, Oxyma-ester) A->B Coupling Reagent (e.g., DIC/Oxyma) C Desired Amide Product (Chirally Pure) B->C Path A (Desired) + Amine (R-NH2) Fast Coupling D Planar Enolate (Achiral Intermediate) B->D Path B (Undesired) + Base (e.g., DIPEA) α-Proton Abstraction E Racemized Amide Product D->E + Proton Source + Amine (R-NH2)

Caption: Competing pathways for the activated 2-iodomandelic acid intermediate.

Recommended Low-Racemization Workflow

G cluster_workflow Experimental Workflow prep 1. Prepare Solutions - Amine in Solvent - Acid/Additive in Solvent mix 2. Form Activation Cocktail - Add Coupling Reagent (DIC) to Acid/Oxyma solution prep->mix activate 3. Initiate Coupling - Add Base (Collidine) - IMMEDIATELY add to Amine mix->activate react 4. Reaction - Stir at 0°C to RT - Monitor by TLC/LCMS activate->react workup 5. Workup & Purify - Aqueous wash - Chromatography react->workup analyze 6. Analyze Purity - Chiral HPLC workup->analyze

Caption: Step-by-step workflow designed to minimize pre-activation and racemization.

Optimized Protocol: Low-Racemization Amide Coupling

This protocol provides a robust starting point for the coupling of 2-iodomandelic acid.

Materials:

  • (R)- or (S)-2-Iodomandelic Acid (1.0 eq)

  • Amine coupling partner (1.0 - 1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma) (1.1 eq)

  • 2,4,6-Collidine (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Vessel 1 (Amine): In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine partner (1.0 eq) in the chosen anhydrous solvent (e.g., DMF). Cool the solution to 0 °C using an ice bath.

  • Vessel 2 (Acid Activation): In a separate, dry flask, dissolve 2-iodomandelic acid (1.0 eq) and Oxyma (1.1 eq) in the anhydrous solvent.

  • Activation: To the solution in Vessel 2, add DIC (1.1 eq). Swirl gently for 1-2 minutes at room temperature. A short pre-activation time is sufficient[9]. Do not let this mixture stand for a prolonged period.

  • Coupling Initiation: Add 2,4,6-Collidine (1.5 eq) to the activated acid mixture in Vessel 2. Immediately transfer this entire mixture via syringe or cannula to the cold amine solution in Vessel 1.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction for the consumption of the limiting reagent by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Upon completion, filter off any precipitated diisopropylurea (if any). Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Critically, analyze the enantiomeric or diastereomeric excess of the final product using chiral HPLC to quantify the level of racemization.

This protocol is designed to minimize racemization by using a safe and effective additive (Oxyma), a sterically hindered, weak base (Collidine), low reaction temperatures, and a minimal pre-activation time[5][9].

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Omizzolo, M. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Omizzolo, M. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • Anaspec. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Wang, P., et al. (2000). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chemical Education. [Link]

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. [Link]

  • Cardiff University. (n.d.). Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. [Link]

  • Wiley Interscience. (n.d.). Racemization Assays. [Link]

  • ACS Publications. (2024). Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • ACS Publications. (2024). Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. ACS Catalysis. [Link]

  • ResearchGate. (2024). Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • University of Rochester. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • ResearchGate. (n.d.). Racemization pathways during amide bond formation. [Link]

  • University of Groningen. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. [Link]

  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Science.gov. (n.d.). steric hindrance effect: Topics. [Link]

  • ACS Publications. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2019). Step-by-step real time monitoring of a catalytic amination reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Deracemization by coupling electrochemically assisted racemization and asymmetric crystallization. [Link]

  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. [Link]

  • ResearchGate. (2025). Deracemization by Coupling Electrochemically Assisted Racemization and Asymmetric Crystallization. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Hydrolysis of 2-Iodomandelic Acid Precursors

Welcome to the technical support center for the synthesis of 2-iodomandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-iodomandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical hydrolysis step in the preparation of 2-iodomandelic acid, a key intermediate in various pharmaceutical syntheses. Our goal is to equip you with the necessary knowledge to enhance your reaction yields, minimize impurities, and ensure the integrity of your final product.

I. Understanding the Reaction: Hydrolysis of 2-Iodomandelonitrile

The most common laboratory-scale synthesis of 2-iodomandelic acid involves the hydrolysis of its nitrile precursor, 2-iodomandelonitrile. This transformation can be achieved under either acidic or basic conditions. The choice between these two pathways is critical and depends on several factors, including the stability of the starting material and the desired purity of the product.

Reaction Pathway Overview

hydrolysis_overview Start 2-Iodomandelonitrile Acid Acid-Catalyzed Hydrolysis Start->Acid H+ / H2O Base Base-Catalyzed Hydrolysis Start->Base OH- / H2O Product 2-Iodomandelic Acid Acid->Product Base->Product low_yield_troubleshooting start Low Yield of 2-Iodomandelic Acid check_completion Is the reaction complete? (Check via HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_solubility Is the starting material fully dissolved? check_completion->check_solubility Yes increase_time_temp Increase reaction time and/or temperature cautiously. incomplete->increase_time_temp optimize Re-optimize reaction increase_time_temp->optimize add_cosolvent Add a co-solvent (e.g., THF, Ethanol). check_solubility->add_cosolvent No check_byproducts Are there significant byproducts? (e.g., deiodination) check_solubility->check_byproducts Yes add_cosolvent->optimize milder_conditions Use milder conditions: - Lower temperature - Shorter time - Weaker base check_byproducts->milder_conditions Yes check_byproducts->optimize No milder_conditions->optimize

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the ¹H NMR Spectral Analysis of 2-Hydroxy-2-(2-iodophenyl)acetic acid

Introduction: 2-Hydroxy-2-(2-iodophenyl)acetic acid, also known as 2-Iodomandelic acid, is a valuable synthetic intermediate in pharmaceutical and materials science. Verifying its chemical structure with absolute certain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Hydroxy-2-(2-iodophenyl)acetic acid, also known as 2-Iodomandelic acid, is a valuable synthetic intermediate in pharmaceutical and materials science. Verifying its chemical structure with absolute certainty is paramount for any downstream application. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules in solution.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Hydroxy-2-(2-iodophenyl)acetic acid, moving from theoretical prediction to practical interpretation. We will explore the causal relationships between the molecule's structure and its spectral features, compare it with relevant analogues to highlight the influence of its substitution pattern, and provide robust experimental protocols for acquiring high-quality data.

Part 1: Theoretical ¹H NMR Spectrum - Predicting the Signature

Before entering the lab, a thorough analysis of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum: the number of signals, their chemical shifts (δ), their integration values, and their splitting patterns (multiplicity).[2]

The structure contains four distinct types of protons:

  • Aromatic Protons (H-Ar): Four protons on an ortho-disubstituted benzene ring.

  • Methine Proton (Hα): A single proton on the carbon bearing the hydroxyl and carboxylic acid groups.

  • Hydroxyl Proton (-OH): The proton of the alcohol group.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group.

Caption: Molecular Structure of 2-Hydroxy-2-(2-iodophenyl)acetic acid.

Table 1: Predicted ¹H NMR Spectral Parameters

Proton TypePredicted δ (ppm)IntegrationMultiplicityRationale & Key Influences
Carboxylic Acid (-COOH)10.0 - 12.01HBroad Singlet (br s)Highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding potential.[3][4]
Aromatic (H-Ar)6.8 - 8.04HComplex MultipletsProtons are on an sp² carbon within an aromatic ring current, shifting them downfield.[5] The ortho-disubstitution removes symmetry, making all four protons chemically non-equivalent and resulting in complex splitting patterns (dd, td).[3]
Methine (Hα)~5.21HSinglet (s)Located at a benzylic position and adjacent to two electron-withdrawing groups (-OH and -COOH), causing significant deshielding. No adjacent protons leads to a singlet signal.
Hydroxyl (-OH)2.0 - 5.01HBroad Singlet (br s)Chemical shift is highly variable and depends on solvent, concentration, and temperature.[6][7] Rapid chemical exchange often prevents observable coupling.

Part 2: High-Resolution ¹H NMR: An Experimental Workflow

Acquiring a high-quality spectrum is non-negotiable for accurate analysis. The following protocol is designed to yield a high-resolution spectrum and confirm the identity of exchangeable protons.

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 2-Hydroxy-2-(2-iodophenyl)acetic acid.[8]

  • Solvent Selection: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice for this molecule. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds slows the exchange rate of the -OH and -COOH protons, often allowing them to be observed as distinct, albeit broad, signals.[9] Chloroform-d (CDCl₃) is a common alternative but may not fully dissolve the sample and can lead to faster proton exchange, potentially obscuring the hydroxyl and carboxyl signals.[10]

  • Dissolution & Transfer: Dissolve the sample completely in a small vial, using gentle vortexing if necessary.[8] Using a clean glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate (4-5 cm) for the instrument's detector coil.[9]

  • Internal Standard: The residual protium signal of DMSO-d₆ at ~2.50 ppm can be used for calibration, or a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Protocol 2: D₂O Shake for Exchangeable Proton Confirmation
  • Acquire Initial Spectrum: Run the standard ¹H NMR experiment as described above.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix & Re-acquire: Cap the tube, shake gently to mix, and re-acquire the ¹H NMR spectrum.

  • Analysis: The signals corresponding to the -OH and -COOH protons will diminish or disappear entirely upon D₂O exchange, as the protons are replaced by non-NMR-active deuterium.[7] This provides definitive proof of their identity.

G start Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL DMSO-d6 start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire1 Acquire Initial 1H NMR Spectrum transfer->acquire1 add_d2o Add 1-2 drops of D2O acquire1->add_d2o mix Mix Gently add_d2o->mix acquire2 Re-acquire 1H NMR Spectrum mix->acquire2 analyze Compare Spectra & Assign Protons acquire2->analyze

Caption: Experimental workflow for ¹H NMR analysis including D₂O exchange.

Part 3: Comparative Analysis - The Structural Significance of Substitution

To fully appreciate the ¹H NMR spectrum of 2-Hydroxy-2-(2-iodophenyl)acetic acid, it is instructive to compare it with structurally related compounds. This comparison highlights how substituent identity and position dramatically alter the resulting spectrum.

Table 2: Comparative ¹H NMR Data (Aromatic & Methine Protons) in DMSO-d₆

CompoundAromatic Protons (δ, ppm)Methine Proton (δ, ppm)Key Spectral Difference
Mandelic Acid ~7.2-7.4 (multiplet, 5H)~5.0 (singlet, 1H)The 5 aromatic protons are nearly equivalent, producing a single, complex multiplet.
2-Iodomandelic Acid (Target) ~7.0-7.9 (complex multiplets, 4H)~5.2 (singlet, 1H)The ortho-iodine substituent breaks the ring symmetry, creating 4 distinct aromatic signals with complex ortho and meta couplings. The proton ortho to the iodine is shifted furthest downfield.
4-Iodomandelic Acid ~7.2 (d, 2H), ~7.7 (d, 2H)~5.0 (singlet, 1H)The para-substitution maintains molecular symmetry, resulting in a simple AA'BB' system (appearing as two distinct doublets), a pattern characteristic of 1,4-disubstituted benzenes.[11]
Deep Dive: The Aromatic Region of 2-Iodomandelic Acid

The aromatic region is the most information-rich part of the spectrum for this molecule. The four aromatic protons form a complex spin system due to their proximity and non-equivalence.

  • Coupling Constants (J): The splitting patterns are governed by coupling constants.

    • Ortho-coupling (³J): Occurs between adjacent protons (3 bonds apart) and is typically large (7-10 Hz).[12]

    • Meta-coupling (⁴J): Occurs between protons separated by one carbon (4 bonds apart) and is much smaller (2-3 Hz).[12]

    • Para-coupling (⁵J): Is generally too small to be resolved (<1 Hz).

The proton at C6 (ortho to the iodine) is expected to be the most deshielded and appear furthest downfield. It will appear as a doublet of doublets (dd) due to ortho coupling with the H5 proton and meta coupling with the H4 proton. The remaining protons will show more complex patterns, such as a triplet of doublets (td), arising from multiple ortho and meta couplings.[13]

H3 H3 H4 H4 H3->H4 Jortho H5 H5 H3->H5 Jmeta H4->H5 Jortho H6 H6 H4->H6 Jmeta H5->H6 Jortho

Caption: Coupling relationships in the ortho-disubstituted aromatic ring.

Conclusion

The ¹H NMR spectrum of 2-Hydroxy-2-(2-iodophenyl)acetic acid is a distinct fingerprint of its molecular structure. The analysis relies on recognizing four key regions: a highly deshielded and broad carboxylic acid proton signal above 10 ppm, a complex four-proton multiplet system in the aromatic region between 7.0-8.0 ppm, a sharp methine singlet around 5.2 ppm, and a broad, exchangeable hydroxyl proton. The complexity of the aromatic region is a direct and predictable consequence of the ortho-iodine substituent, a feature that stands in stark contrast to the simpler patterns of its unsubstituted and para-substituted analogues. By employing the robust experimental protocols outlined, including the definitive D₂O exchange experiment, researchers can confidently verify the identity and purity of this important chemical building block.

References

  • [10] Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Available at: [Link]

  • [8] Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. Available at: [Link]

  • [2] Jasperse, J. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • [14] University of Massachusetts Lowell. (2018). PREPARATION OF AN NMR SAMPLE. Available at: [Link]

  • [15] Tiziani, S., & Lodi, A. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols, 5(3), 1-8. Available at: [Link]

  • [16] Grand Valley State University Chemistry. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • [12] University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • [3] Maricopa Open Digital Press. ¹H NMR Spectra and Interpretation. Available at: [Link]

  • [9] Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link] 10.[5] LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link] 11.[6] University of Calgary. ¹H NMR Spectroscopy. Available at: [Link] 12.[17] Williams, D. H., & Fleming, I. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Spectroscopic Methods in Organic Chemistry. Available at: [Link] 13.[18] dos Santos, H. F., et al. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1889-1896. Available at: [Link] 14.[11] JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link] 15.[13] Reich, H. J. Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link] 16.[19] University of Cambridge. Chemical shifts. Available at: [Link] 17. GVSU Chemistry. (2016). HMNR Aromatic Coupling. YouTube. Available at: [Link] 18.[20] dos Santos, H. F., et al. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. Available at: [Link] 19. LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link] 20.[1] Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Available at: [Link] 21.[7] Chemistry Connected. ¹H NMR Chemical Shifts. Available at: [Link] 22.[21] Various Authors. ¹H NMR Chemical Shifts (δ, ppm). Available at: [Link] 23.[22] Gable, K. (2022). ¹H NMR Chemical Shifts. Oregon State University. Available at: [Link]

Sources

Comparative

C13 NMR chemical shifts for 2-iodomandelic acid

This guide provides a comprehensive technical comparison of the NMR spectral characteristics of 2-iodomandelic acid (o-iodomandelic acid) versus its structural analogs. It focuses on the diagnostic "Heavy Atom Effect" es...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the


 NMR spectral characteristics of 2-iodomandelic acid  (o-iodomandelic acid) versus its structural analogs. It focuses on the diagnostic "Heavy Atom Effect" essential for structural verification in drug development and chiral resolution workflows.

Comprehensive Benchmarking of NMR Spectral Signatures: 2-Iodomandelic Acid vs. Structural Analogs

Executive Summary & Technical Context

2-Iodomandelic acid (CAS: 10470-03-8) is a critical chiral auxiliary and synthetic intermediate, often employed in the resolution of chiral amines and the synthesis of anti-thrombotic agents (e.g., Clopidogrel analogs).

For researchers characterizing this compound, the


 NMR spectrum  presents a unique diagnostic challenge and opportunity: the Heavy Atom on Light Atom (HALA) effect . Unlike chloro- or bromo- analogs, the iodine substituent induces a significant upfield shift (shielding)  on the ipso-carbon, moving it into a spectral region typically populated by alkene or aliphatic signals, rather than the expected aromatic zone.

This guide benchmarks the spectral performance of 2-iodomandelic acid against Mandelic acid (parent), 2-Chloromandelic acid, and 2-Bromomandelic acid to validate this phenomenon.

Comparative NMR Chemical Shift Data

The following table synthesizes experimental data for Mandelic acid and its ortho-halogenated analogs. Note the dramatic shielding of the ipso-carbon (C2') as the halogen size increases (Cl


 Br 

I).

Table 1: Comparative


 NMR Chemical Shifts (ppm) in DMSO-d

Carbon PositionAssignmentMandelic Acid (Parent)2-Chloromandelic Acid2-Bromomandelic Acid2-Iodomandelic Acid*
C1 Carboxyl (COOH)174.1 173.1 173.0 ~173.5
C2

-Carbon (CHOH)
72.4 71.6 71.6 ~75.0 - 76.0
C1' Aromatic (ipso to chain)140.2 138.0 139.6 ~142.0
C2' Aromatic (ipso to X)126.6 (Ortho-H)132.1 (C-Cl)122.7 (C-Br)~94.0 - 100.0 (C-I)
C3' Aromatic (ortho to X)128.1 (Meta)129.4132.4~139.0
C4' Aromatic (meta to X)127.6 (Para)129.2129.7~129.0
C5' Aromatic (para to X)128.1 (Meta)127.2127.8~128.0
C6' Aromatic (meta to X)126.6 (Ortho)128.7128.8~128.5
  • Data Sources: Mandelic, 2-Cl, and 2-Br values are experimental (DMSO-d

    
    , 125 MHz) [1, 2].
    
  • 2-Iodo Projection: The C-I values are projected based on the relativistic Spin-Orbit coupling (HALA effect) observed in aryl iodides [3] and confirmed trends in Chemical Papers (2019) [4].

Key Spectral Features for Identification:
  • The "Missing" Aromatic Signal: In 2-iodomandelic acid, the C2' signal shifts upfield to ~94–100 ppm . In low-resolution scans, this can be mistaken for an impurity or solvent noise, as it lies outside the typical 115–165 ppm aromatic window.

  • Deshielding of C3': The carbon ortho to the iodine (C3') typically experiences a downfield shift (~139 ppm) due to steric compression and magnetic anisotropy.

  • 
    -Carbon Sensitivity:  The chiral center (C2) resonates near 72–76 ppm , sensitive to solvent hydrogen bonding (e.g., shifts ~2 ppm downfield in DMSO vs. CDCl
    
    
    
    ).

Mechanism: The Heavy Atom (HALA) Effect

Understanding why the spectrum looks this way is crucial for interpretation.

  • Spin-Orbit Coupling: Iodine is a heavy nucleus with significant spin-orbit coupling. This relativistic effect perturbs the magnetic shielding of the directly attached carbon (C2').

  • Shielding Outcome: Unlike the inductive deshielding (downfield shift) caused by electronegative atoms like Fluorine or Chlorine, the spin-orbit effect in Iodine dominates, causing a net shielding (upfield shift) .

  • Diagnostic Value: This upfield shift is the definitive proof of iodine incorporation. If your "2-iodomandelic acid" sample shows a C2' signal at 130 ppm, it is likely the starting material or a de-iodinated byproduct.

Experimental Protocol: High-Fidelity Acquisition

To resolve the quaternary C-I carbon and avoid baseline noise confusion, follow this optimized protocol.

Sample Preparation[1][2]
  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    .
    • Reason: Mandelic acid derivatives form dimers in non-polar solvents, broadening signals. DMSO disrupts these dimers via H-bonding, yielding sharp, distinct peaks.

  • Concentration: 30–50 mg in 0.6 mL solvent.

  • Additives: Trace Cr(acac)

    
     (Relaxation Agent) is optional but recommended if quantitative integration of the quaternary C-I peak is required, as it has a very long 
    
    
    
    relaxation time.
Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds  (standard is often 1.0s). The C-I carbon relaxes slowly; insufficient delay will suppress this critical diagnostic peak.
    
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary carbons.

  • Spectral Width: Ensure the window extends to -10 ppm to capture any potential extreme shielding, though 0–220 ppm is standard.

Workflow: Structural Verification Logic

The following diagram outlines the logical decision tree for verifying 2-iodomandelic acid using NMR data.

NMR_Verification_Workflow Start Start: Crude Product Analysis Solvent Dissolve in DMSO-d6 (Disrupt Dimers) Start->Solvent Acquire Acquire 13C NMR (D1 ≥ 2.0s, NS ≥ 1024) Solvent->Acquire Check_Alpha Check Alpha-C (70-76 ppm) Present? Acquire->Check_Alpha Check_Ipso Check C-I Region (90-105 ppm) Signal Present? Check_Alpha->Check_Ipso Yes Result_Fail_Des FAIL: De-iodinated/Wrong Isomer Check_Alpha->Result_Fail_Des No (Wrong Scaffold) Result_Success CONFIRMED: 2-Iodomandelic Acid Check_Ipso->Result_Success Yes (Upfield Shift) Result_Fail_SM FAIL: Starting Material (Signal at ~126-130 ppm) Check_Ipso->Result_Fail_SM No (Aromatic Only)

Figure 1: Decision logic for verifying 2-iodomandelic acid synthesis using


 NMR markers.

References

  • DeSantis, G. et al. (2002). Supporting Information: Nitrilases. Journal of the American Chemical Society. (Data for 2-Br and 2-Cl analogs).

  • PubChem Database. (2025). Mandelic Acid Compound Summary. National Library of Medicine.

  • Reich, H. J. (2020).

    
     Chemical Shifts - Heavy Atom Effects. University of Wisconsin-Madison. 
    
  • Nemes, A., Vass, E., Jalsovszky, I., & Szabó, D. (2019).[1] Synthesis of enantiopure 2-iodomandelic acid and determination of its absolute configuration by VCD spectroscopy. Chemical Papers, 73, 47–54.[1][2][3][4][5]

Sources

Validation

Comprehensive Guide to the HPLC Enantioseparation of 2-Iodomandelic Acid

Topic: HPLC separation of 2-iodomandelic acid enantiomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary The enantioseparation of 2-iodoma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC separation of 2-iodomandelic acid enantiomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The enantioseparation of 2-iodomandelic acid (2-IMA) is a critical quality control step in the synthesis of pharmaceutical intermediates, particularly for platelet aggregation inhibitors and other chiral synthons. While general mandelic acid derivatives are routinely separated, the bulky ortho-iodo substituent introduces specific steric and electronic challenges that necessitate careful stationary phase selection.

This guide identifies the Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD/OD-H) column as the industry-standard benchmark for this separation, supported by experimental data from Chemical Papers (2019). We compare this established protocol against modern immobilized alternatives (Chiralpak IC) and amylose-based phases (Chiralpak AD), providing a robust roadmap for method development and validation.

The Challenge: Analyte Properties & Separation Logic

2-Iodomandelic Acid presents a unique chromatographic profile compared to its chloro- or bromo- analogs due to the high polarizability and steric bulk of the iodine atom at the ortho position.

  • Chemical Nature: Weakly acidic (pKa ~3.4), possessing both a carboxyl group and a hydroxyl group adjacent to the chiral center.

  • Separation Mechanism: Requires a Chiral Stationary Phase (CSP) capable of multiple interaction points:

    • Hydrogen Bonding: Via the hydroxyl and carboxyl moieties.

    • 
       Interactions:  Between the phenyl ring of the analyte and the aromatic carbamate groups of the CSP.
      
    • Steric Inclusion: The bulky iodine atom must fit into the chiral grooves of the polysaccharide polymer.

Comparative Matrix of Chiral Stationary Phases (CSPs)
FeatureChiralcel OD-H (Benchmark) Chiralpak AD-H (Alternative) Chiralpak IC (Modern)
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Mode Normal Phase (Coated)Normal Phase (Coated)Immobilized (Solvent Versatile)
Selectivity (

)
High (Proven for 2-IMA)Moderate to HighVariable (Low for ortho-substituted in some cases)
Robustness Low (Restricted solvents)Low (Restricted solvents)High (Compatible with DCM/THF)
Recommendation Primary Choice Secondary ChoiceOptimization Required

Primary Protocol: The Chiralcel OD Method

Based on the work of Nemes et al. (2019) and standard class-behavior for ortho-halo mandelic acids.

This protocol is the "Gold Standard" for baseline resolution. The cellulose backbone forms a tight helical cavity that effectively discriminates the bulky ortho-iodo enantiomers.

Step-by-Step Methodology

1. System Preparation:

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 230 nm (or 254 nm).

2. Sample Preparation:

  • Dissolve 1 mg of racemic 2-iodomandelic acid in 1 mL of the mobile phase (without TFA if possible, or with TFA if solubility is an issue).

  • Filter through a 0.45 µm PTFE syringe filter.

3. Execution & Analysis:

  • Equilibrate the column for 30 minutes.

  • Inject 5-10 µL.

  • Expected Elution: The enantiomers typically elute between 10 and 20 minutes.

  • Elution Order: For unmodified Cellulose OD columns, the (R)-enantiomer often elutes first, but this must be confirmed with a pure standard or VCD spectroscopy as described by Nemes et al.

Critical Mechanistic Insight

The addition of 0.1% TFA is non-negotiable. Without the acid additive, the carboxyl group of 2-iodomandelic acid will ionize or dimerize, leading to severe peak tailing and loss of resolution (


). The TFA suppresses ionization, ensuring the analyte interacts with the CSP in its neutral, protonated form.

Alternative Approaches & Troubleshooting

Scenario A: Poor Solubility (The Immobilized Solution)

If 2-iodomandelic acid precipitates in high-hexane mobile phases, you cannot use DCM or THF on a standard Chiralcel OD column (it will strip the coating).

  • Solution: Switch to Chiralpak IC .

  • Mobile Phase: Dichloromethane : Methanol : TFA (95 : 5 : 0.1).

  • Trade-off: While solubility improves, selectivity (

    
    ) may decrease for ortho-substituted mandelic acids on the IC phase compared to OD.
    
Scenario B: Reversed-Phase Requirements (LC-MS)

For biological samples (plasma/urine) where normal phase is incompatible:

  • Column: Chiralcel OD-RH (Reversed Phase version).

  • Mobile Phase: Phosphate buffer (pH 2.0) : Acetonitrile (60 : 40).

  • Note: pH must be kept low (< 2.5) to suppress ionization.

Visualized Workflows

Figure 1: Method Development Decision Tree

This diagram outlines the logical flow for selecting the optimal separation condition.

MethodDevelopment Start Start: Racemic 2-Iodomandelic Acid SolubilityCheck Check Solubility in Hexane/IPA (90:10) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Poor Solubility SolubilityCheck->Insoluble PrimaryMethod PRIMARY METHOD Column: Chiralcel OD-H MP: Hex/IPA/TFA (90:10:0.1) Soluble->PrimaryMethod ImmobilizedMethod ALTERNATIVE METHOD Column: Chiralpak IC MP: DCM/MeOH/TFA (95:5:0.1) Insoluble->ImmobilizedMethod Analyze Analyze Resolution (Rs) PrimaryMethod->Analyze ImmobilizedMethod->Analyze Success Success (Rs > 1.5) Validate Method Analyze->Success Baseline Separation Fail Failure (Rs < 1.5) Analyze->Fail Peak Overlap Optimize Optimize: 1. Lower % IPA (to 5%) 2. Switch to Chiralpak AD-H Fail->Optimize Optimize->Analyze

Caption: Decision matrix for selecting the chromatographic mode based on analyte solubility and initial resolution results.

Figure 2: Chiral Recognition Mechanism

Understanding the molecular interactions driving the separation on Chiralcel OD.[2]

Mechanism Analyte 2-Iodomandelic Acid (Analyte) Interaction1 H-Bonding (COOH & OH <-> Carbamate) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Ring <-> Phenyl Ring) Analyte->Interaction2 Interaction3 Steric Fit (Iodine Atom <-> Chiral Groove) Analyte->Interaction3 CSP Cellulose tris-3,5-DMPC (Stationary Phase) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantioseparation (Differential Retention) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: The three-point interaction model required for the chiral resolution of 2-iodomandelic acid on polysaccharide phases.

Performance Data Summary

The following table summarizes expected performance metrics based on the Nemes et al. (2019) protocol and comparative class studies for ortho-substituted mandelic acids.

ParameterChiralcel OD-H (Recommended) Chiralpak AD-H Chiralpak IC
Mobile Phase Hex/IPA/TFA (90:10:0.1)Hex/EtOH/TFA (90:10:0.1)DCM/MeOH/TFA (95:5:0.1)
Retention Time (

)
10 - 20 min8 - 15 min5 - 12 min
Separation Factor (

)
> 1.2 (High)~1.1 (Moderate)~1.05 (Low/Moderate)
Resolution (

)
> 2.0 (Baseline)> 1.5< 1.5 (Risk of overlap)
Key Advantage Proven selectivity for ortho-iodoFaster elutionHigher solubility

References

  • Nemes, A., Vass, E., Jalsovszky, I., & Szabó, D. (2019). Synthesis of enantiopure 2-iodomandelic acid and determination of its absolute configuration by VCD spectroscopy. Chemical Papers, 73, 47–54.[1][3][4][5][6][7]

    • Source:

  • Zhang, T., Nguyen, D., & Franco, P. (2008).[8] Enantioseparation of mandelic acid derivatives by HPLC with cellulose-based chiral stationary phases. Journal of Chromatography A, 1191(1-2), 214-222.

    • Source:

  • Watanabe, Y., et al. (2020). Direct Enantioseparation of Mandelic Acid by HPLC using a Phenyl Column pre-coated with a small amount of Cyclodextrin. Chirality, 32.

    • Source:

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALCEL® OD-H.

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Hydroxy-2-(2-iodophenyl)acetic Acid

[1] Executive Summary Do not dispose of 2-Hydroxy-2-(2-iodophenyl)acetic acid (2-Iodomandelic acid) down the drain. This compound contains an aryl-iodide bond, classifying it strictly as Halogenated Organic Waste .

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Do not dispose of 2-Hydroxy-2-(2-iodophenyl)acetic acid (2-Iodomandelic acid) down the drain.

This compound contains an aryl-iodide bond, classifying it strictly as Halogenated Organic Waste . While it is a carboxylic acid, neutralization does not render it safe for sewer disposal because the organic iodine moiety remains intact and regulated. All waste streams—solid, liquid, and contaminated debris—must be segregated into halogen-compatible containers for high-temperature incineration.

Chemical Profile & Hazard Identification

Before handling waste, verify the material against this profile to ensure you are treating the correct waste stream.

PropertyData
Chemical Name 2-Hydroxy-2-(2-iodophenyl)acetic acid
Synonym 2-Iodomandelic acid
CAS Number 89942-35-8
Molecular Formula C₈H₇IO₃
Physical State Solid (Beige powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)
Waste Classification Halogenated Organic (Non-PBT, Non-vPvB)
Storage Requirement Light-sensitive; Store in amber vials or foil-wrapped containers.[1]

Expert Insight: The presence of the Iodine atom (


) on the phenyl ring is the critical factor here. Unlike simple organic acids (e.g., acetic acid) which can be biologically degraded, aryl halides are persistent and require specific thermal destruction methods (incineration with acid gas scrubbing) to prevent the release of toxic iodine vapors or dioxin precursors.

Pre-Disposal Assessment (The "Why")

Effective disposal relies on understanding the causality of waste stream segregation.

  • Halogen Content: Standard chemical incinerators operate at different parameters for non-halogenated vs. halogenated waste. Burning iodine-containing compounds without proper scrubbing releases corrosive Hydroiodic Acid (HI) gas.

  • Acidic Functionality: While the carboxylic acid group (

    
    ) suggests pH neutralization is possible, doing so only creates a water-soluble halogenated salt. If this enters the water table, it contributes to AOX (Adsorbable Organic Halogens)  pollution, which is strictly regulated by the EPA and EU agencies.
    
  • Light Sensitivity: Iodine-carbon bonds can be photolabile. Waste containers stored for long periods (Satellite Accumulation Areas) should be opaque or amber to prevent degradation into potentially more volatile iodine species.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagents, weighing boats, contaminated gloves, paper towels.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers, as residual acid can corrode them.[2][3]

  • Segregation: Label the container "Hazardous Waste - Solid - Halogenated Organics."

  • Transfer:

    • Transfer the solid powder carefully to avoid dust generation.

    • Bag contaminated gloves/paper separately in a clear ziplock bag before placing them in the main waste drum to minimize volume.

  • Labeling: Explicitly write "Contains Iodine" on the tag. Some disposal vendors recycle chlorinated solvents and need to exclude iodinated compounds.

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC effluent, cleaning solvents.

  • Segregation: Do NOT mix with "Non-Halogenated" solvents (e.g., Acetone, Methanol waste) unless your facility has a combined stream. Mixing halogenated waste into a non-halogenated drum usually forces the entire drum to be re-classified as halogenated, significantly increasing disposal costs.

  • Compatibility Check: Ensure the solution pH is < 9. If the solution is highly basic, the iodine can undergo hydrolysis or disproportionation. Adjust pH to neutral (pH 6-8) if necessary before adding to the solvent drum to prevent drum pressurization.

  • Container: Use an HDPE jerrican or amber glass bottle (if volume is < 4L).

  • Documentation: Record the volume and concentration on the waste log immediately.

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this specific chemical.

WasteDecisionTree Start Start: Waste Generation (2-Iodomandelic Acid) StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid Liquid SolidContainer Container: Wide-mouth HDPE Label: 'Solid Halogenated Waste' Solid->SolidContainer Disposal Final Disposal: High-Temp Incineration (Specific for Halogens) SolidContainer->Disposal SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Solvents (Add directly) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Solvents (e.g., Methanol, Water) SolventCheck->NonHaloStream No HaloStream->Disposal SegregationAction CRITICAL ACTION: Segregate into Halogenated Stream. Do NOT dilute into Non-Halo stream. NonHaloStream->SegregationAction SegregationAction->Disposal

Figure 1: Decision matrix for segregating 2-Hydroxy-2-(2-iodophenyl)acetic acid waste streams to ensure regulatory compliance.

Emergency Procedures (Spill Management)

In the event of a spill, speed and containment are vital.[4][5]

ScenarioImmediate ActionCleanup Protocol
Dry Powder Spill Do not create dust. Isolate the area.[6]1. Wear nitrile gloves, lab coat, and safety goggles.2. Cover spill with wet paper towels to prevent dust dispersion.3. Scoop material into the Solid Halogenated Waste container.4. Wipe area with soap and water.[7][2][6][8]
Liquid Spill Ventilate. Open fume hoods.1. Absorb with vermiculite or commercial spill pads.2. Do NOT use bleach (oxidizers can react with iodides to release iodine gas).3. Place absorbent materials into Solid Halogenated Waste.
Skin Contact Flush. Wash with soap and water for 15 minutes.[8] Iodine compounds can stain; if irritation persists, seek medical attention.[6]

References

  • PubChem. (2025).[1] 2-Hydroxy-2-(2-iodophenyl)acetic acid (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Halogenated Solvents.[2][5] EPA.gov. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.